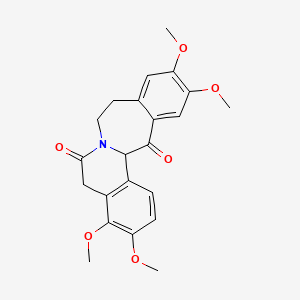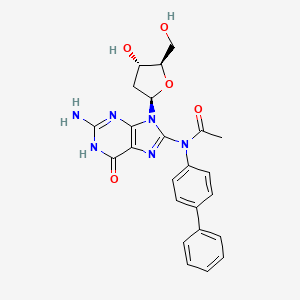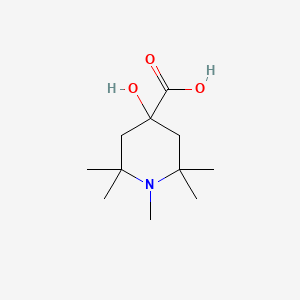![molecular formula C23H15N5O9 B14357541 (4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone CAS No. 94169-90-1](/img/structure/B14357541.png)
(4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone is a complex organic compound characterized by the presence of nitro groups and a quinoline moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone typically involves multi-step organic reactions. The key steps include:
Nitration: Introduction of nitro groups to the phenyl and quinoline rings.
Condensation: Formation of the quinoline moiety through a condensation reaction.
Coupling: Coupling of the nitrophenyl and trinitrophenyl groups to the quinoline core.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Industry: Possible applications in the development of dyes, explosives, and polymers due to its nitro and quinoline functionalities.
作用機序
The mechanism of action of (4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone involves its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The quinoline moiety may also interact with DNA or enzymes, contributing to its biological activity .
類似化合物との比較
2,4,6-Trinitrophenyl derivatives: Known for their explosive properties and use in dyes.
Quinoline derivatives: Widely used in medicinal chemistry for their antimicrobial and anticancer properties.
Uniqueness: (4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone is unique due to the combination of nitro groups and a quinoline moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a subject of interest for further research and development .
特性
CAS番号 |
94169-90-1 |
|---|---|
分子式 |
C23H15N5O9 |
分子量 |
505.4 g/mol |
IUPAC名 |
(4-nitrophenyl)-[2-[(2,4,6-trinitrophenyl)methyl]-2H-quinolin-1-yl]methanone |
InChI |
InChI=1S/C23H15N5O9/c29-23(15-6-8-16(9-7-15)25(30)31)24-17(10-5-14-3-1-2-4-20(14)24)11-19-21(27(34)35)12-18(26(32)33)13-22(19)28(36)37/h1-10,12-13,17H,11H2 |
InChIキー |
WEZMUGPAIUMOPM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(N2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])CC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


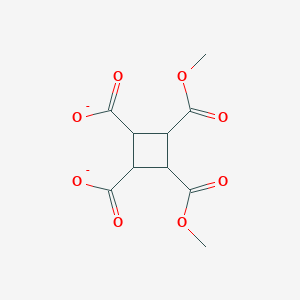
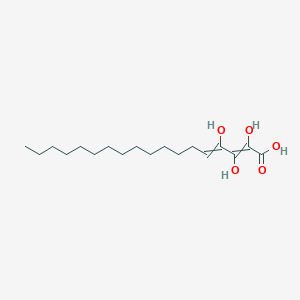


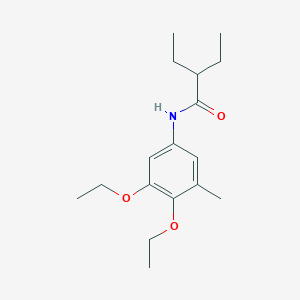
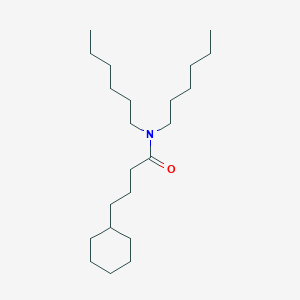
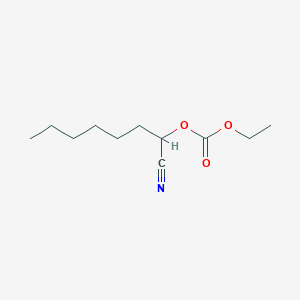
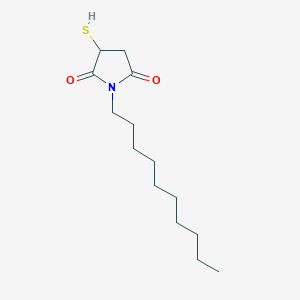
![1-[4-(Methylamino)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14357500.png)
![N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14357502.png)
![5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-ol](/img/structure/B14357506.png)
